molecular formula C12H10N2O5 B2525889 N-(2-methoxy-4-nitrophenyl)-2-furamide CAS No. 110506-16-6

N-(2-methoxy-4-nitrophenyl)-2-furamide

Cat. No.: B2525889
CAS No.: 110506-16-6
M. Wt: 262.221
InChI Key: KIIHCSPDCNPQON-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-furamide: is an organic compound that features a furamide group attached to a 2-methoxy-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-furoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxy-4-nitroaniline attacks the carbonyl carbon of 2-furoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2-furamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The furamide group can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of N-(2-amino-4-methoxyphenyl)-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). The compound may also modulate signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-furamide can be compared with other similar compounds, such as:

    N-(2-methoxy-4-nitrophenyl)propanamide: Similar structure but with a propanamide group instead of a furamide group.

    N-(2-methoxy-4-nitrophenyl)carbamate: Contains a carbamate group instead of a furamide group.

    N-(2-methoxy-4-nitrophenyl)acetamide: Features an acetamide group instead of a furamide group.

Uniqueness: The presence of the furamide group in this compound imparts unique chemical and physical properties, making it distinct from its analogs

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHCSPDCNPQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-16-6
Record name 2'-METHOXY-4'-NITRO-2-FURANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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